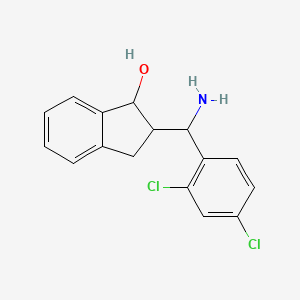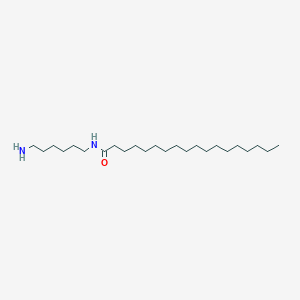
N-(6-Aminohexyl)octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)octadecanamide: is a compound with the molecular formula C24H50N2O . . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to an octadecanamide moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)octadecanamide typically involves the reaction of octadecanoic acid with 6-aminohexanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process while maintaining product quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Aminohexyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide bond can produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: N-(6-Aminohexyl)octadecanamide is used as a building block in the synthesis of complex organic molecules. It is also employed in the preparation of functionalized polymers and surfactants .
Biology: In biological research, this compound is used as a ligand for studying receptor-ligand interactions. It is also utilized in the development of biomaterials and drug delivery systems .
Medicine: Its ability to interact with biological membranes makes it a candidate for drug formulation and delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, lubricants, and coatings. Its unique properties make it suitable for various applications in materials science and engineering .
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)octadecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound may also interact with lipid membranes, altering their properties and influencing cellular processes .
Comparación Con Compuestos Similares
Octadecanamide: A fatty amide of stearic acid with similar structural features but lacking the aminohexyl group.
N-(6-Aminohexyl)hexadecanamide: A similar compound with a shorter alkyl chain, which may exhibit different physical and chemical properties.
Uniqueness: N-(6-Aminohexyl)octadecanamide is unique due to the presence of both an amino group and a long alkyl chain. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. These features make it valuable in diverse scientific and industrial applications .
Propiedades
Número CAS |
29474-30-4 |
|---|---|
Fórmula molecular |
C24H50N2O |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)octadecanamide |
InChI |
InChI=1S/C24H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(27)26-23-20-17-16-19-22-25/h2-23,25H2,1H3,(H,26,27) |
Clave InChI |
ICQFRRJLHWOPHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
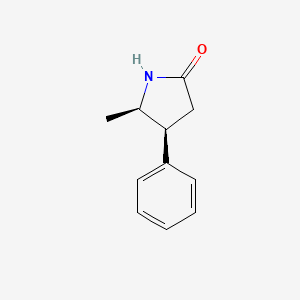
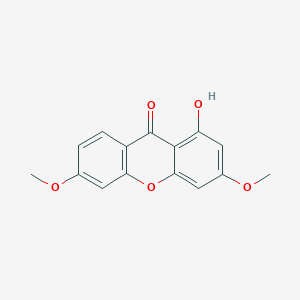
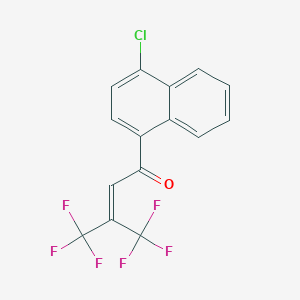
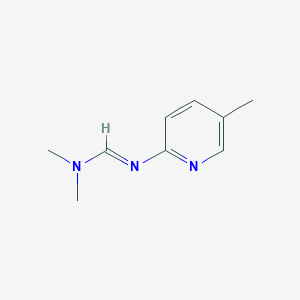
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

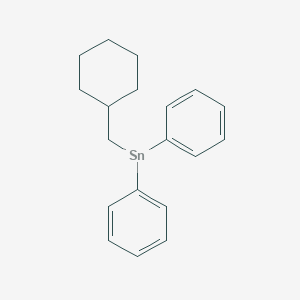
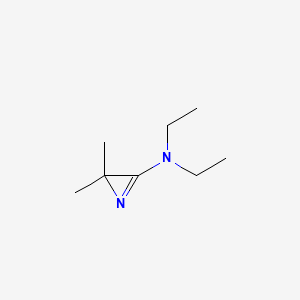
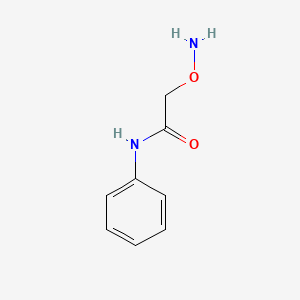
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
